2-Nonyn-1-one, 1-(2-aminophenyl)-
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Overview
Description
2-Nonyn-1-one, 1-(2-aminophenyl)-: is an organic compound with a unique structure that combines an alkyne and a ketone functional group along with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyn-1-one, 1-(2-aminophenyl)- typically involves the coupling of a nonynone derivative with an aminophenyl compound. One common method is the reaction of 2-nonyn-1-ol with 2-aminophenyl ketone under specific conditions to form the desired product. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and ketone functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the alkyne to an alkene or alkane.
Substitution: The aminophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or diketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-Nonyn-1-one, 1-(2-aminophenyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its aminophenyl group can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1-(2-aminophenyl)- involves its interaction with molecular targets through its functional groups. The aminophenyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting or modifying their activity. The alkyne and ketone groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
2-Aminoacetophenone: Similar in structure but lacks the alkyne group.
1-(2-Aminophenyl)ethanone: Similar but with an ethyl group instead of a nonynone.
Uniqueness: 2-Nonyn-1-one, 1-(2-aminophenyl)- is unique due to the presence of both an alkyne and a ketone functional group along with an aminophenyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
603126-33-6 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(2-aminophenyl)non-2-yn-1-one |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-6-7-12-15(17)13-10-8-9-11-14(13)16/h8-11H,2-6,16H2,1H3 |
InChI Key |
NFPJBZFLVWUAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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